

# Application Notes and Protocols for YD23 in Animal Model Studies

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## Compound of Interest

Compound Name: YD23  
Cat. No.: B15542338

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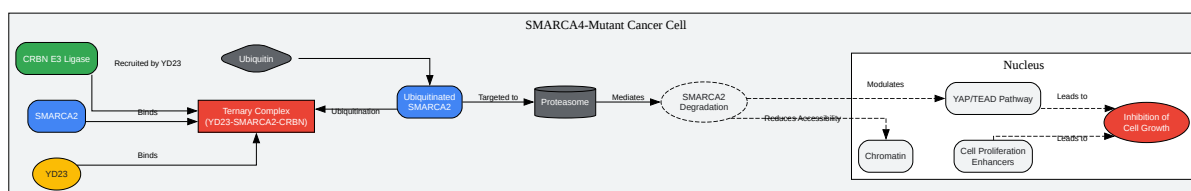
These application notes provide a comprehensive overview and detailed protocols for the use of **YD23**, a selective Proteolysis Targeting Chimera (PROTAC) degrader of SMARCA2, in animal model studies. This document is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of **YD23**, particularly in the context of SMARCA4-mutant cancers.

## Introduction

**YD23** is a novel PROTAC that induces the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the SMARCA4 gene, the paralog SMARCA2 becomes essential for cell survival, a concept known as synthetic lethality.[1][2] **YD23** leverages this dependency by selectively targeting SMARCA2 for degradation, leading to anti-tumor effects in SMARCA4-mutant cancer models.[1] These notes provide the essential information for the preclinical in vivo application of **YD23**.

## Mechanism of Action

**YD23** is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[4][5][6] The degradation of SMARCA2 in SMARCA4-deficient cells leads to a reprogramming of the enhancer landscape, specifically reducing the accessibility of chromatin at enhancers of genes involved in cell proliferation.[2] Furthermore, **YD23**-mediated degradation of SMARCA2 has been shown to modulate the YAP/TEAD signaling pathway, which is crucial for the growth of SMARCA4-mutant cells.[2][7]



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### YD23 Mechanism of Action

## Data Presentation

## In Vivo Efficacy of YD23 in SMARCA4-Mutant Lung Cancer Xenografts

The following table summarizes the tumor growth inhibition (TGI) observed in various SMARCA4-mutated lung cancer xenograft models in mice treated with **YD23**.

Xenograft Model	YD23 Dose (mg/kg)	Administration Route	Dosing Schedule	Treatment Duration (days)	Tumor Growth Inhibition (%)	Tolerance	Reference
H1568	12.5	Intraperitoneal (i.p.)	Once daily	25-26	72	Good (slight weight loss <10%)	[1]
H322	12.5	Intraperitoneal (i.p.)	Once daily	25-26	49	Good (slight weight loss <10%)	[1]
H2126	12.5	Intraperitoneal (i.p.)	Once daily	25-26	44	Good (slight weight loss <10%)	[1]

## Experimental Protocols

### YD23 Formulation for In Vivo Administration

Materials:

- YD23 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80
- Sterile water for injection (ddH<sub>2</sub>O) or sterile saline

- Sterile vials
- Pipettes and sterile pipette tips

Protocol:

- Prepare a stock solution of **YD23** in DMSO. For example, to prepare a 33 mg/mL stock solution, dissolve the appropriate amount of **YD23** powder in fresh, high-quality DMSO.<sup>[1]</sup> Ensure the solution is clear and fully dissolved.
- For a 1 mL working solution, add 50  $\mu$ L of the 33 mg/mL **YD23** stock solution to 400  $\mu$ L of PEG300.<sup>[1]</sup>
- Mix thoroughly until the solution is clear.
- Add 50  $\mu$ L of Tween80 to the mixture and mix until clear.<sup>[1]</sup>
- Add 500  $\mu$ L of sterile ddH<sub>2</sub>O to bring the final volume to 1 mL.<sup>[1]</sup>
- The final formulation should be prepared fresh immediately before use for optimal results.<sup>[1]</sup>

Note: The final concentration of the formulation should be calculated to deliver the desired dose in an appropriate injection volume for the animal model (e.g., 10 mL/kg for mice).

## Animal Model and Husbandry

- **Animal Strain:** The choice of animal strain will depend on the specific experimental design. For xenograft studies, immunodeficient mice such as NOD-scid gamma (NSG) or athymic nude mice are commonly used.
- **Housing:** Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

## Xenograft Tumor Implantation

Materials:

- SMARCA4-mutant human cancer cell lines (e.g., H1568, H322, H2126)
- Matrigel or other appropriate extracellular matrix
- Sterile PBS
- Syringes and needles (e.g., 27-gauge)

Protocol:

- Culture the selected cancer cell line under standard conditions.
- On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
- The final cell concentration should be such that the desired number of cells (e.g.,  $5 \times 10^6$  cells) is contained in the injection volume (e.g., 100  $\mu$ L).
- Inject the cell suspension subcutaneously into the flank of the mice.
- Monitor the animals for tumor growth. Tumor volume can be calculated using the formula:  
(Length x Width<sup>2</sup>) / 2.

## YD23 Administration Protocol

Materials:

- Freshly prepared **YD23** formulation
- Appropriately sized syringes and needles (e.g., 27-gauge for intraperitoneal injection in mice)
- Animal scale for accurate dosing

Protocol:

- Once the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment and vehicle control groups.

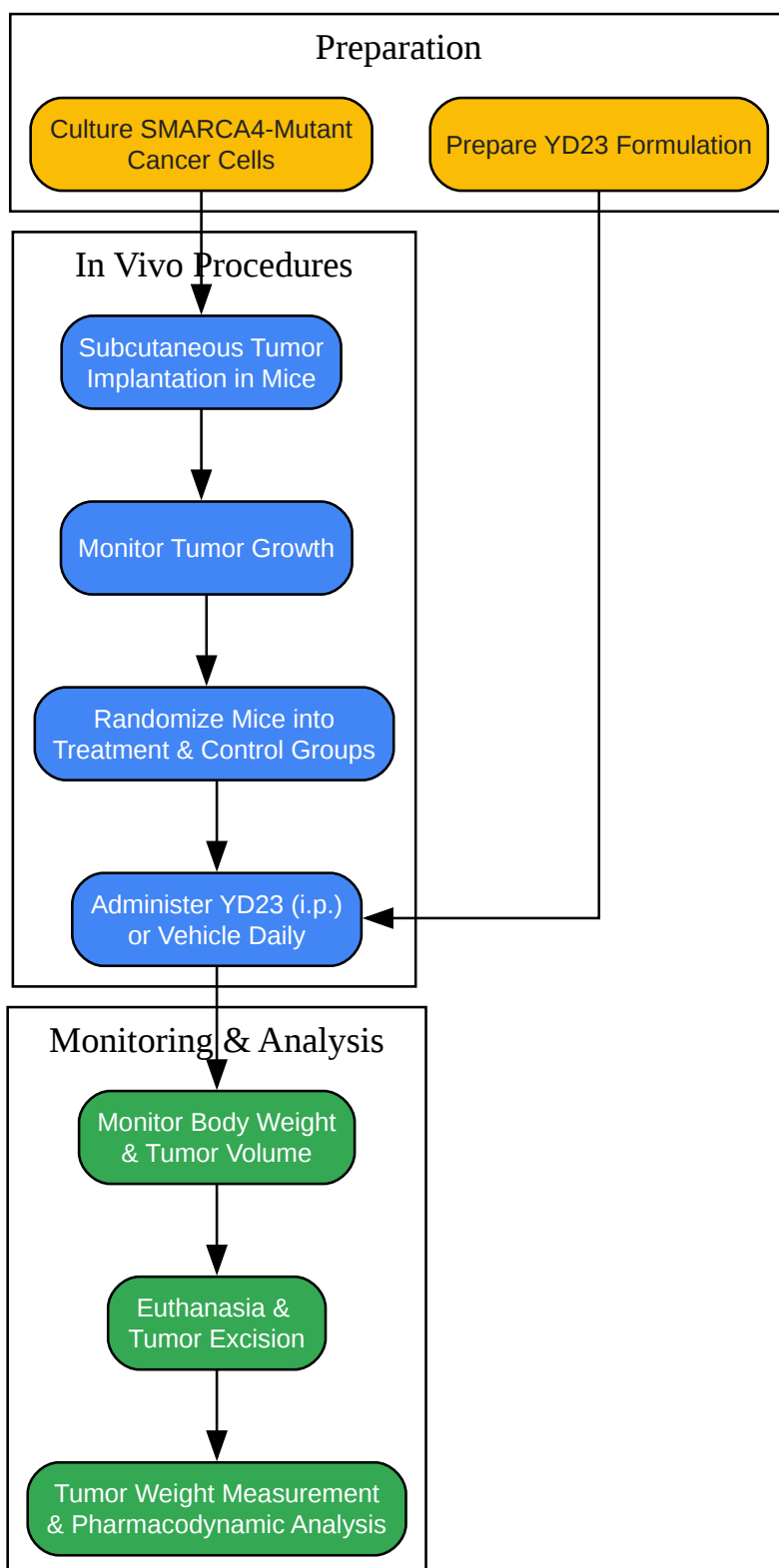
- Weigh each animal to calculate the precise volume of the **YD23** formulation to be administered.
- Administer **YD23** at the desired dose (e.g., 12.5 mg/kg) via intraperitoneal (i.p.) injection.[1]
- For i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen, being careful to avoid the internal organs.[8]
- Administer the vehicle solution to the control group using the same route and schedule.
- Continue the treatment as per the dosing schedule (e.g., once daily) for the specified duration (e.g., 25-26 days).[1]

## Monitoring and Efficacy Assessment

Protocol:

- Monitor the body weight of the animals regularly (e.g., twice a week) as an indicator of toxicity.
- Measure tumor volumes with calipers at regular intervals (e.g., twice a week).
- At the end of the study, euthanize the animals according to IACUC approved guidelines.
- Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry to confirm SMARCA2 degradation).

## Experimental Workflow Diagram



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